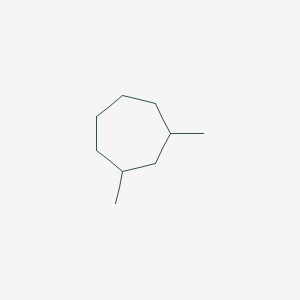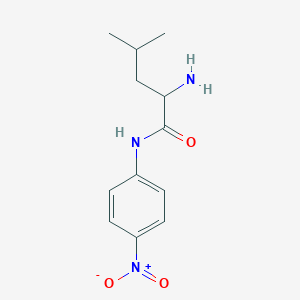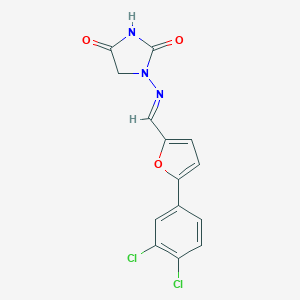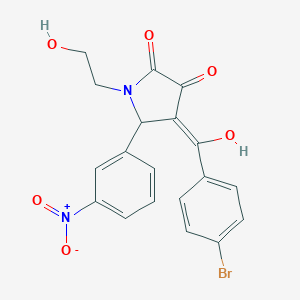
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as Morin hydrate, is a natural flavonoid compound extracted from the Moraceae family of plants. It has been widely studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. In
作用機序
The mechanism of action of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate is not fully understood, but it is believed to work through multiple pathways in the body. It has been shown to scavenge free radicals and reduce oxidative stress, which can help to protect cells from damage. It has also been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to reduce oxidative stress. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which can help to reduce inflammation. Additionally, 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has several advantages for lab experiments. It is a natural compound that can be easily synthesized or extracted from plants. It has been extensively studied for its potential health benefits, and its mechanisms of action are well understood. However, there are also some limitations to using 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate in lab experiments. It can be difficult to obtain pure samples of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate, and its effects may vary depending on the source and method of synthesis. Additionally, more research is needed to determine the optimal dosage and administration of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate for different applications.
将来の方向性
There are several future directions for research on 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate. One area of focus is on its potential use as a therapeutic agent for chronic diseases such as cancer, diabetes, and cardiovascular disease. Another area of focus is on its potential use as a natural food preservative, as it has been shown to have antimicrobial properties. Additionally, more research is needed to determine the optimal dosage and administration of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate for different applications, as well as its potential side effects and interactions with other drugs.
合成法
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 2-methylbenzaldehyde and 2-thiazolidinone with 4-hydroxybenzaldehyde in the presence of a catalyst. Microbial synthesis involves the use of microorganisms such as bacteria, fungi, and yeast to produce 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate. Plant extraction involves the isolation of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate from plants such as Morus alba, Maclura pomifera, and Artocarpus heterophyllus.
科学的研究の応用
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help to protect the body against oxidative stress and reduce the risk of chronic diseases such as cancer, diabetes, and cardiovascular disease. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body and alleviate symptoms of inflammatory diseases such as arthritis and asthma. Additionally, 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been shown to have anti-cancer properties, which can help to prevent the growth and spread of cancer cells.
特性
分子式 |
C17H13NO3S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c1-11-4-2-3-5-14(11)18-16(20)15(22-17(18)21)10-12-6-8-13(19)9-7-12/h2-10,19H,1H3/b15-10- |
InChIキー |
XDQUCRIAANYZIG-GDNBJRDFSA-N |
異性体SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)



![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)

![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)
![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)

![2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
![10-{3-[4-(4-Phenyl(1,3-thiazol-2-yl))piperazinyl]propyl}-2-(trifluoromethyl)ph enothiazine](/img/structure/B228625.png)

